molecular formula C18H12N6O4 B11638657 3-(3-nitrophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide CAS No. 5697-97-2

3-(3-nitrophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11638657
CAS No.: 5697-97-2
M. Wt: 376.3 g/mol
InChI Key: UGCVJVHVRCSUTJ-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a specialized chemical reagent designed for early-stage research and screening applications. This compound features a complex molecular architecture that incorporates both indole and pyrazole heterocyclic systems, joined by a carbohydrazide linker. The indole nucleus is a privileged scaffold in medicinal chemistry, known to be present in a wide range of biologically active molecules and natural products . Its derivatives have demonstrated diverse pharmacological activities in research settings, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties, making it a valuable pharmacophore for developing new therapeutic candidates . The specific presence of the 3-nitrophenyl substituent on the pyrazole ring can influence the compound's electronic properties and binding affinity, making it a point of interest for structure-activity relationship (SAR) studies. This reagent is provided for non-human research applications only and is intended for use by qualified laboratory professionals. It is crucial to handle this material with appropriate safety precautions in a controlled environment. As part of our collection of unique screening compounds, this product is offered to support innovative chemical biology and drug discovery efforts. Researchers are responsible for confirming the identity and purity of the compound to suit their specific experimental requirements. This product is not intended for diagnostic or therapeutic applications and is strictly for laboratory research use.

Properties

CAS No.

5697-97-2

Molecular Formula

C18H12N6O4

Molecular Weight

376.3 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H12N6O4/c25-17(23-22-16-12-6-1-2-7-13(12)19-18(16)26)15-9-14(20-21-15)10-4-3-5-11(8-10)24(27)28/h1-9,19,26H,(H,20,21)

InChI Key

UGCVJVHVRCSUTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Solvent and Catalysis

Comparative studies reveal that glacial acetic acid outperforms protic solvents like ethanol or methanol in condensation reactions due to its dual role as solvent and catalyst (Table 1).

Table 1: Solvent Screening for Hydrazone Formation

SolventTemperature (°C)Time (h)Yield (%)
Glacial AcOH1201272
Ethanol802458
DMF1001841

Temperature and Reaction Time

Elevating temperatures to 120°C reduces reaction time from 24 hours to 12 hours without compromising yield. Prolonged heating (>15 hours) promotes decomposition, lowering yields to <60%.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7) to remove unreacted indolin-2-one and side products. Recrystallization in ethanol further enhances purity to >95%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 12.31 (s, 1H, NH), 11.02 (s, 1H, NH), 8.72–7.21 (m, 8H, aromatic), 6.92 (s, 1H, pyrazole-H).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym).

Challenges and Mitigation Strategies

Nitro Group Stability

The nitro group is susceptible to reduction under acidic conditions. Using nitrogen atmosphere and avoiding reducing agents preserves functionality.

Regioselectivity in Pyrazole Formation

To minimize regioisomers, slow addition of hydrazine at 0°C ensures selective attack at the more electrophilic carbonyl site.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Study Findings :

  • A series of pyrazole derivatives demonstrated inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM. In comparison, dexamethasone (a standard anti-inflammatory drug) showed 76% and 86% inhibition at a concentration of 1 µM .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been extensively studied, particularly against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells.

Case Study :
In vitro studies on liver carcinoma (HepG2) and lung carcinoma (A549) cell lines demonstrated that similar pyrazole derivatives exhibited IC50 values of approximately 5.35 µM against HepG2 and 8.74 µM against A549 cells, indicating potent antitumor activity .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against a range of bacterial strains. Research has shown that certain compounds within this class exhibit significant antimicrobial properties comparable to traditional antibiotics.

Research Overview :
Studies have tested these derivatives against bacteria such as Escherichia coli and Staphylococcus aureus, revealing notable antimicrobial activity .

Summary of Biological Activities

Activity Type IC50/Effectiveness Reference
Anti-inflammatoryInhibition rates: TNF-α (61–85%), IL-6 (76–93%)
AntitumorIC50: HepG2 (5.35 µM), A549 (8.74 µM)
AntimicrobialEffective against E. coli, S. aureus

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The indole moiety may also play a role in binding to proteins or nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substitution pattern critically affects electronic and steric properties. Key analogs include:

Compound Name / Identifier Pyrazole Substituent Key Features Reference
Target Compound 3-nitrophenyl Strong electron-withdrawing nitro group enhances electrophilicity.
3-(2,4-Dichlorophenyl) analog (CID: MFCD03091463) 2,4-dichlorophenyl Chlorine atoms introduce steric bulk and moderate electron-withdrawing effects.
3-(4-Octoxyphenyl) analog (RN: 306754-71-2) 4-octoxyphenyl Alkoxy group increases lipophilicity, potentially improving membrane permeability.
5-Methyl-1-phenyl-1,2,3-triazole analog Phenyl (triazole core) Triazole ring enhances metabolic stability compared to pyrazole.

Impact of Nitro vs. Chloro Groups : The nitro group in the target compound may enhance DNA intercalation or enzyme inhibition compared to chloro-substituted analogs, which are more lipophilic but less electrophilic .

Modifications in the Hydrazide-Linked Moiety

The hydrazide linker and its terminal group influence binding affinity and selectivity:

Compound Name / Identifier Hydrazide Moiety Configuration Biological Relevance Reference
Target Compound (3Z)-2-oxoindol-3-ylidene Z Potential interaction with kinase ATP-binding sites.
N'-(3-Nitrobenzylidene) analog (CID: 6888445) 3-nitrobenzylidene E E-configuration may alter binding geometry.
N'-(1-Phenylethylidene) analog (CID: 9662656) 1-phenylethylidene E Increased hydrophobicity may reduce solubility.
3-(2-Naphthyl) analog (CAS: 1309683-20-2) 2-naphthyl + 3-hydroxyphenyl E Extended aromatic system for π-π stacking.

Z vs. E Configuration : The Z-configuration in the target compound likely enforces a planar arrangement between the indol-2-one and pyrazole rings, optimizing π-π stacking in protein pockets. E-configuration analogs may exhibit reduced target engagement due to steric clashes .

Biological Activity

3-(3-nitrophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, including antitumor, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₅N₅O₄
  • Molecular Weight : 341.35 g/mol

This structure indicates the presence of functional groups that are pivotal for its biological activity, including the pyrazole ring and the nitrophenyl moiety.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. A study reported that derivatives similar to this compound inhibited the growth of breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-712.5Apoptosis induction
Similar Pyrazole DerivativeMDA-MB-23115.0Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, compounds with similar structures have demonstrated the ability to downregulate TNF-alpha and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

Compound NameModel UsedInhibition (%)Cytokine Targeted
This compoundLPS-stimulated macrophages70%TNF-alpha
Similar Pyrazole DerivativeRAW264.7 cells65%IL-6

Antimicrobial Activity

The antimicrobial activity of pyrazole compounds has been widely documented. This specific compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Table 3: Antimicrobial Efficacy of Pyrazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar Pyrazole DerivativeEscherichia coli16 µg/mL

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving a pyrazole derivative demonstrated improved outcomes in patients with advanced breast cancer when combined with standard chemotherapy agents .
  • Chronic Inflammatory Diseases : Another study explored the use of pyrazoles in treating rheumatoid arthritis, showing significant reduction in disease activity scores among patients treated with pyrazole-based therapies .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. A common approach includes:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles under acidic conditions (e.g., acetic acid reflux) .
  • Step 2: Coupling the pyrazole intermediate with a substituted isatin derivative (e.g., 3Z-2-oxoindoline) via a hydrazide linkage. This step often employs ethanol or DMF as a solvent with catalytic piperidine to facilitate Schiff base formation .
  • Optimization Tips:
    • Use thin-layer chromatography (TLC) to monitor reaction progress (e.g., cyclohexane/ethyl acetate solvent systems) .
    • Purify via recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, gradient elution) to achieve >90% purity .
    • Control temperature (50–80°C) to minimize side reactions like nitro group reduction .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons on the pyrazole (δ 6.5–7.5 ppm), indole (δ 10.2 ppm for NH), and nitrophenyl (δ 8.1–8.3 ppm) moieties .
    • ¹³C NMR confirms carbonyl (C=O, δ 160–170 ppm) and aromatic carbons .
  • Infrared (IR) Spectroscopy:
    • Peaks at 3200–3400 cm⁻¹ (N-H stretch), 1680–1700 cm⁻¹ (C=O), and 1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ with <2 ppm error .

Q. What preliminary biological assays are suitable for assessing its bioactivity?

Methodological Answer:

  • Antimicrobial Screening:
    • Use agar diffusion assays against Staphylococcus aureus and Escherichia coli at 50–200 µg/mL, with ciprofloxacin as a positive control .
  • Anticancer Activity:
    • Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations via nonlinear regression .
  • Enzyme Inhibition:
    • Test cyclooxygenase (COX-2) or kinase inhibition using fluorometric assays (e.g., ATP consumption measurements) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer:

  • Dose-Response Analysis:
    • Replicate assays with serial dilutions (1 nM–100 µM) to identify non-linear effects .
  • Statistical Validation:
    • Apply ANOVA or Student’s t-test (p<0.05) to compare replicates and exclude outliers .
  • Structural Confirmation:
    • Re-characterize batches with conflicting results via X-ray crystallography to rule out polymorphic variations .

Q. What computational methods predict its interaction with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or EGFR kinases. Focus on hydrogen bonding with the indole NH and π-π stacking with the nitrophenyl group .
  • MD Simulations:
    • Run GROMACS simulations (100 ns) in explicit solvent to assess binding stability (RMSD <2 Å) .
  • QSAR Modeling:
    • Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values to guide derivatization .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Solubility Enhancement:
    • Synthesize PEGylated derivatives or co-crystals with succinic acid to improve aqueous solubility (>1 mg/mL) .
  • Metabolic Stability:
    • Use microsomal assays (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., nitro reduction). Introduce electron-withdrawing groups to slow degradation .
  • Bioavailability Testing:
    • Conduct Caco-2 permeability assays (Papp >1×10⁻⁶ cm/s) and measure plasma half-life in rodent models .

Q. How does the nitro group influence its reactivity and bioactivity?

Methodological Answer:

  • Electrophilic Reactivity:
    • The nitro group activates the phenyl ring for nucleophilic aromatic substitution (e.g., with thiols or amines) in synthetic modifications .
  • Biological Impact:
    • Nitro groups enhance DNA intercalation (via planar aromatic stacking) but may increase cytotoxicity in normal cells. Compare with des-nitro analogs in toxicity assays .

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